molecular formula C11H10N4 B14443459 [Anilino(methylamino)methylidene]propanedinitrile CAS No. 74906-56-2

[Anilino(methylamino)methylidene]propanedinitrile

Cat. No.: B14443459
CAS No.: 74906-56-2
M. Wt: 198.22 g/mol
InChI Key: XMTIGYQWTFBAAL-UHFFFAOYSA-N
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Description

[Anilino(methylamino)methylidene]propanedinitrile is a chemical compound with a complex structure that includes an aniline group, a methylamino group, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Anilino(methylamino)methylidene]propanedinitrile typically involves the reaction of aniline derivatives with methylamine and propanedinitrile under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

[Anilino(methylamino)methylidene]propanedinitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various halogenating agents, nucleophiles; conditions depend on the specific substitution reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

[Anilino(methylamino)methylidene]propanedinitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [Anilino(methylamino)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Anilino(methylamino)methylidene]propanedinitrile is unique due to its combination of aniline, methylamino, and propanedinitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

74906-56-2

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

2-[anilino(methylamino)methylidene]propanedinitrile

InChI

InChI=1S/C11H10N4/c1-14-11(9(7-12)8-13)15-10-5-3-2-4-6-10/h2-6,14-15H,1H3

InChI Key

XMTIGYQWTFBAAL-UHFFFAOYSA-N

Canonical SMILES

CNC(=C(C#N)C#N)NC1=CC=CC=C1

Origin of Product

United States

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